molecular formula C18H17N4O2S- B10870286 2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10870286
M. Wt: 353.4 g/mol
InChI Key: DWBFONGEDXTWFN-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that incorporates a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE include other benzothiazole derivatives such as 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile and 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H17N4O2S-

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C18H18N4O2S/c1-3-4-9-21-11(2)16-13(10-15(21)23)20-22(17(16)24)18-19-12-7-5-6-8-14(12)25-18/h5-8,10,23H,3-4,9H2,1-2H3/p-1

InChI Key

DWBFONGEDXTWFN-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C1[O-])C

Origin of Product

United States

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